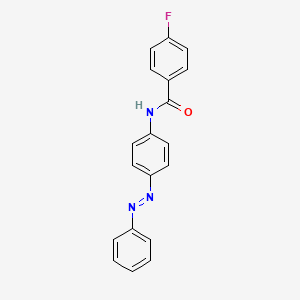![molecular formula C20H18ClN3O3S B2431600 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-88-9](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
カタログ番号 B2431600
CAS番号:
422528-88-9
分子量: 415.89
InChIキー: QUEIRHIOGNCFQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholine ring, and a quinazolinone ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, enamines can react with acid halides to form 1,3-diketones and α, β-unsaturated Michael acceptors to form 1,5-dicarbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups could influence its solubility, while the presence of aromatic rings could influence its stability .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Approaches : Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, demonstrating regioselective reactions with halogens and other compounds (Kut, Onysko, & Lendel, 2020).
- Characterization and Optimization : Noolvi and Patel (2013) focused on the synthesis, characterization, and method optimization of quinazoline derivatives, including those similar to the compound , for anticancer activity (Noolvi & Patel, 2013).
- Molecular Modifications : Maarouf, El‐Bendary, and Goda (2004) synthesized various quinazolin‐4(3H)‐one derivatives and studied their chemical properties, indicating the versatility of these compounds (Maarouf, El‐Bendary, & Goda, 2004).
Biological Activities
- Antihistamine Potential : Alagarsamy, Narendhar, Sulthana, and Solomon (2014) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antihistamine activities, showing significant potential in this area (Alagarsamy et al., 2014).
- Diuretic Activity : Research by Eisa, El-Ashmawy, Tayel, El-Magd, and El-kashef (1996) on quinazoline derivatives, which include similar structural features, demonstrated potential diuretic activity (Eisa et al., 1996).
Medical Imaging
- Positron Emission Tomography : Holt, Ravert, Dannals, and Pomper (2006) synthesized [11C]gefitinib, a compound structurally related to quinazolin-4-one, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (Holt et al., 2006).
Enzyme Inhibition
- Chymase Inhibition : Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, Arakawa (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).
Antimicrobial Properties
- Antimicrobial Activity : Kapoor, Nabi, Gupta, and Gupta (2017) synthesized quinazolinone peptide derivatives and evaluated their antimicrobial potential, demonstrating effectiveness against various bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the addition of morpholine-4-carbonyl chloride to the resulting intermediate. The final product is obtained by the addition of sulfur to the intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "morpholine-4-carbonyl chloride", "sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 2: Addition of morpholine-4-carbonyl chloride to the intermediate obtained in step 1 in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 3: Addition of sulfur to the intermediate obtained in step 2 in the presence of a suitable base to form the final product, 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
422528-88-9 |
製品名 |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C20H18ClN3O3S |
分子量 |
415.89 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |
InChIキー |
QUEIRHIOGNCFQY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)
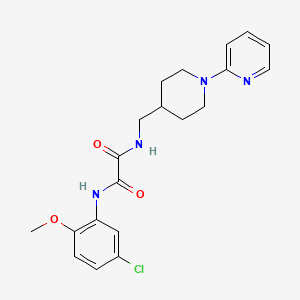
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2431527.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2431528.png)
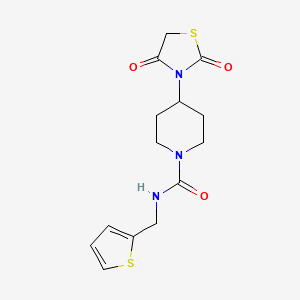
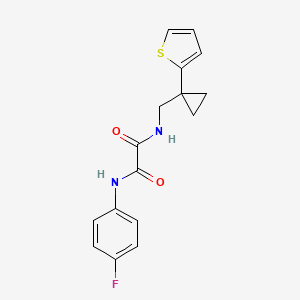
![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
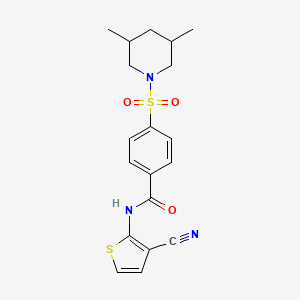
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)
